3-Oxo-1-cyclohexene-1-carbaldehyde
Description
3-Oxo-1-cyclohexene-1-carbaldehyde is a bicyclic organic compound featuring an α,β-unsaturated aldehyde moiety (at position 1) and a ketone group (at position 3) on a cyclohexene ring. This dual functionality renders it a versatile intermediate in organic synthesis, particularly for Diels-Alder reactions, cycloadditions, and as a precursor to bioactive molecules.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h4-5H,1-3H2 |
InChI Key |
NZIDLHOGOMBBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The principal synthetic approach to 3-oxo-1-cyclohexene-1-carbaldehyde involves the reaction of acrolein (propenal) with 1,3-butadiene under controlled temperature and pressure conditions. This reaction is a Diels-Alder type cycloaddition followed by oxidation or rearrangement steps to introduce the oxo and aldehyde functionalities on the cyclohexene ring.
The key reaction can be summarized as:
$$
\text{Acrolein} + \text{1,3-butadiene} \xrightarrow[\text{Elevated T, P}]{\text{Catalyst/No catalyst}} \text{3-Oxo-1-cyclohexene-1-carbaldehyde}
$$
Continuous Catalytic Process Using Acrolein and Butadiene
Source: Patents US4642387A and EP0188719A3 describe a continuous process for the production of 3-cyclohexene-1-carboxaldehyde, which is closely related structurally and mechanistically to 3-oxo-1-cyclohexene-1-carbaldehyde. The process is industrially relevant and achieves high yields and purity.
- Reactants: Acrolein (technical grade with ~3% water content or anhydrous) and 1,3-butadiene.
- Molar Ratio: Typically 0.5:1 to 2:1 (acrolein:butadiene), preferably 0.9:1 to 1.1:1.
- Reactor Setup: The reaction is carried out continuously in a staged reactor system:
- First Stage: A circulation reactor operating at 80–160°C (preferably 100–130°C) where acrolein and butadiene are fed continuously. The reaction mixture is partially circulated to ensure strong back mixing and dilution effect.
- Second Stage: A secondary circulation reactor at 100–200°C to increase conversion and product concentration.
- After Reactor: A non-circulating reactor at 100–240°C (preferably 140–170°C) to complete the reaction.
- Pressure: Elevated pressures are used, ranging from atmospheric up to 200 bar, with typical operation around 4 MPa (40 bar) to maintain reactants in the liquid phase and enhance reaction rates.
- Yield and Purity: Conversion rates up to 98%, yields over 90%, and polymeric by-products limited to 1.5–3% by weight.
- Separation: The reaction mixture is purified by fractional distillation to isolate the aldehyde product.
- Continuous operation allows for precise control of reaction parameters.
- High selectivity and yield minimize waste and side products.
- Back mixing in circulation reactors provides a controlled dilution effect, improving reaction efficiency.
| Parameter | Range / Value | Notes |
|---|---|---|
| Temperature (1st stage) | 80–160 °C (100–130 °C) | Circulation reactor |
| Temperature (2nd stage) | 100–200 °C | Circulation reactor |
| Temperature (after reactor) | 100–240 °C (140–170 °C) | Non-circulating reactor |
| Pressure | Up to 200 bar (typ. 4 MPa) | Elevated pressure for liquid phase |
| Acrolein:Butadiene ratio | 0.5:1 to 2:1 (prefer 0.9:1 to 1.1:1) | Stoichiometric control |
| Conversion | Up to 98% | High efficiency |
| Yield | >90% | High yield with minimal by-products |
| Polymer by-products | 1.5–3% | Low impurity formation |
Batch Autoclave Method Using Cyclohexanedimethanol as Solvent
Source: ChemicalBook synthesis description (2018) provides a batch method for preparing 3-cyclohexene-1-carbaldehyde, which is structurally similar to 3-oxo-1-cyclohexene-1-carbaldehyde.
- Solvent: 20 g cyclohexanedimethanol in a 50 mL stainless steel autoclave.
- Reactants: 4.8 g acrolein and 6.2 g 1,3-butadiene.
- Conditions: Heated to 150°C under nitrogen atmosphere at 4 MPa pressure.
- Reaction Time: 3 hours with stirring.
- Analysis: Gas chromatography (GC) used to monitor reaction progress.
- Yield: >91% based on acrolein.
- Purification: Unreacted starting materials removed by batch distillation at atmospheric pressure; final product boiling point 163–164°C.
- Product Purity: 99.5% purity by GC.
This batch method is suitable for laboratory-scale synthesis and provides a high-purity product.
Synthesis via Esterification and Subsequent Hydrolysis (Related Compound)
Source: Patent CN101899673B describes a synthesis of 3-oxo cyclohexane-1-carboxylate derivatives, which are chemically related to 3-oxo-1-cyclohexene-1-carbaldehyde.
Process Summary:
- Esterification of 2-cyclohexene-1-ketone with suitable reagents in the presence of N,N-dimethylformamide and 4-normal butyl ammonium bromide.
- Post-reaction neutralization with 2M hydrochloric acid to pH 7.
- Extraction with diethyl ether (1:1 volume ratio, four times).
- Washing of ether layer with saturated brine twice.
- Drying over anhydrous magnesium sulfate for 2 hours.
- Filtration and rotary evaporation under reduced pressure.
- Yield: 36% of 3-oxocyclohexane-1-carboxylic acid.
While this method targets a carboxylic acid derivative rather than the aldehyde, it illustrates potential synthetic pathways involving oxidation states and functional group transformations relevant to the target compound.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Reactor Type | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Continuous catalytic process | Acrolein + 1,3-butadiene | 80–240°C, 4 MPa, staged reactors | Circulation + after reactor | >90 | High | Industrial scale, high conversion, fractional distillation purification |
| Batch autoclave method | Acrolein + 1,3-butadiene | 150°C, 4 MPa, 3 h | Batch autoclave | >91 | 99.5 | Lab scale, solvent: cyclohexanedimethanol, GC monitored |
| Esterification + extraction | 2-cyclohexene-1-ketone + others | Neutralization, ether extraction | Batch | 36 | Not specified | Produces related acid derivative, useful for functional group interconversion |
Research Findings and Observations
- The Diels-Alder cycloaddition between acrolein and butadiene is the cornerstone reaction for synthesizing 3-oxo-1-cyclohexene-1-carbaldehyde.
- Continuous flow processes with staged reactors and controlled back mixing significantly improve yield and selectivity.
- Elevated temperatures and pressures are essential to maintain reactants in the liquid phase and drive the reaction to completion.
- Purification by fractional distillation is effective due to the distinct boiling point of the product.
- Batch methods provide flexibility for small-scale synthesis but may have limitations in scalability.
- Extraction and purification steps are critical to remove unreacted starting materials and side products, ensuring high purity.
Chemical Reactions Analysis
3-Oxo-1-cyclohexene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride . The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of 3-Oxo-1-cyclohexene-1-carbaldehyde:
Synthesis and Chemical Intermediate
- Production of 3-cyclohexene-1-carboxaldehyde The compound 3-cyclohexene-1-carboxaldehyde is a valuable intermediate for the production of epoxide resins, odoriferous substances, and pharmaceutically active substances . It can be synthesized through a process involving the reaction of acrolein with butadiene at elevated temperatures and pressures . The reaction can be carried out continuously in circulation reactors and secondary reactors .
- Synthesis of 1,3-cyclohexadien-1-als Methodologies exist for the synthesis of 1,3-cyclohexadien-1-als, which can be achieved through various methods including aldol-type condensations, pericyclic cyclizations, and organocatalyzed reactions . Organocatalytic methods are versatile for creating the 1,3-cyclohexadienal scaffold through one-pot reactions .
Fragrance and Allergen
- Fragrance ingredient 3,5-Dimethyl-cyclohex-3-ene-1-carboxaldehyde, also known as Hivertal or Vertocitral, is a fragrance ingredient .
- Sensitization Clinical evidence suggests potential sensitization to individual fragrance allergens, including 3,5-Dimethyl-cyclohex-3-ene-1-carboxaldehyde . Studies have reported cases of contact allergy to this compound .
Natural occurrence
Mechanism of Action
The mechanism by which 3-Oxo-1-cyclohexene-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system . This reactivity makes it a valuable intermediate in organic synthesis and allows it to interact with biological molecules in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences among 3-Oxo-1-cyclohexene-1-carbaldehyde and its analogs:
Reactivity and Chemical Behavior
- Electrophilicity : The target compound’s conjugated enal system (aldehyde + α,β-unsaturated ketone) enhances electrophilicity compared to 3-Cyclohexene-1-carboxaldehyde, making it more reactive in Michael additions or cycloadditions .
- Hydrogen Bonding : The hydroxyl group in 3-Hydroxy-1-cyclohexene-1-carboxaldehyde increases solubility in polar solvents and stabilizes intermediates via intramolecular H-bonding, a feature absent in the target compound .
- Ester vs. Aldehyde : Methyl 3-oxo-1-cyclohexene-1-carboxylate’s ester group is less electrophilic than an aldehyde, directing reactivity toward hydrolysis or nucleophilic acyl substitutions rather than aldehyde-specific reactions (e.g., oxidation or condensation) .
- Ring Saturation : 2-Oxocyclohexane-1-carbaldehyde’s saturated ring reduces ring strain and conjugation, diminishing its utility in pericyclic reactions compared to the target compound’s cyclohexene system .
Biological Activity
3-Oxo-1-cyclohexene-1-carbaldehyde, also known as isorobinal, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, chemical characteristics, and relevant case studies.
Chemical Structure and Properties
3-Oxo-1-cyclohexene-1-carbaldehyde has the molecular formula and is characterized by a cyclohexene ring with a ketone and an aldehyde functional group. Its structure can be represented as follows:
The compound exhibits a unique reactivity profile due to the presence of both carbonyl groups, making it a candidate for various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that 3-oxo-1-cyclohexene-1-carbaldehyde possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.
Cytotoxicity
The cytotoxic effects of 3-oxo-1-cyclohexene-1-carbaldehyde have been evaluated in various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, leading to apoptosis in cancer cells while sparing normal cells. This selective action highlights its potential as an anticancer agent.
Case Studies
Research Findings
A variety of studies have contributed to understanding the biological activity of 3-oxo-1-cyclohexene-1-carbaldehyde:
- Pharmacological Effects : The compound has been reported to influence various biological pathways, including those involved in inflammation and cell proliferation.
- Mechanism of Action : Investigations into its mechanism suggest that it may interact with specific cellular receptors or enzymes, leading to altered signaling pathways.
- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxo-1-cyclohexene-1-carbaldehyde, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via oxidation of 1-cyclohexene-1-methanol or through aldol condensation followed by selective oxidation. Key parameters include temperature control (50–80°C for optimal yield), choice of oxidizing agents (e.g., pyridinium chlorochromate for regioselectivity), and solvent polarity (tetrahydrofuran or dichloromethane). Reaction monitoring via TLC and GC-MS ensures intermediate purity .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be systematically employed to confirm the structure of 3-Oxo-1-cyclohexene-1-carbaldehyde?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the conjugated enone system (C=O and C=C) shows deshielded protons at δ 6.2–6.8 ppm (doublet of doublets).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm, and the conjugated carbons (C=C) at ~120–140 ppm.
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch).
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 124.1 confirms molecular weight .
Q. What safety considerations and handling protocols are critical when working with 3-Oxo-1-cyclohexene-1-carbaldehyde in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to its volatility and irritant properties. Store in airtight containers at 2–8°C, avoiding exposure to oxidizing agents. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite. Emergency protocols include eye rinsing (15-minute flush) and skin decontamination (soap and water) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations in the reactivity of 3-Oxo-1-cyclohexene-1-carbaldehyde?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity in Diels-Alder reactions) can be addressed by:
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites.
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to confirm mechanistic pathways.
- In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman to validate computational models .
Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of 3-Oxo-1-cyclohexene-1-carbaldehyde?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric aldol additions to the aldehyde group.
- Protective Groups : Temporarily block the aldehyde with tert-butyldimethylsilyl (TBS) groups to direct stereoselectivity at the cyclohexene ring.
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction using SHELXL for refinement .
Q. What methodologies are employed to investigate the bioactivity of 3-Oxo-1-cyclohexene-1-carbaldehyde derivatives in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
